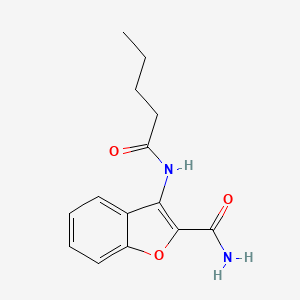

3-Pentanamidobenzofuran-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(pentanoylamino)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-11(17)16-12-9-6-4-5-7-10(9)19-13(12)14(15)18/h4-7H,2-3,8H2,1H3,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEMOHWEPNHYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Pentanamidobenzofuran 2 Carboxamide

Retrosynthetic Analysis of 3-Pentanamidobenzofuran-2-carboxamide

A retrosynthetic analysis of 3-Pentanamidobenzofuran-2-carboxamide reveals key precursor molecules and strategic bond disconnections. The primary disconnection breaks the amide bonds at the C-2 and C-3 positions. This suggests a convergent synthesis where the benzofuran (B130515) core, specifically a 3-amino-benzofuran-2-carboxylic acid derivative, is prepared first.

The pentanamide (B147674) group at the C-3 position can be retrosynthetically disconnected to reveal a 3-aminobenzofuran intermediate and pentanoyl chloride or a related activated carboxylic acid derivative. Similarly, the carboxamide at the C-2 position can be traced back to a carboxylic acid, suggesting that the final steps of the synthesis would involve amidation and acylation reactions on a pre-functionalized benzofuran core. This leads to a key intermediate, 3-aminobenzofuran-2-carboxamide (B1330751), which itself can be derived from the internal cyclization of a suitably substituted aromatic precursor, such as 2-(cyanomethoxy)benzonitrile. researchgate.net

Contemporary Synthetic Routes to the Benzofuran Core

The formation of the benzofuran ring is a critical step in the synthesis of 3-Pentanamidobenzofuran-2-carboxamide. A variety of modern synthetic methods are available for this purpose, allowing for the construction of the heterocyclic system with various substitution patterns.

Cyclization Strategies for Benzofuran Ring Formation

The construction of the benzofuran scaffold can be achieved through several cyclization strategies. mdpi.com One common approach involves the reaction of a substituted phenol (B47542) with an α-halo ketone or related species, followed by an intramolecular cyclization. A notable method starts from 2-hydroxybenzonitrile (B42573), which can be reacted with chloroacetonitrile (B46850) in the presence of a base like potassium carbonate to form 2-(cyanomethoxy)benzonitrile. researchgate.net This intermediate can then undergo an internal cyclization in the presence of a strong base, such as potassium hydroxide (B78521) in ethanol, to yield 3-aminobenzofuran-2-carboxamide, a key precursor for the target molecule. researchgate.net

Other powerful methods for benzofuran synthesis include transition-metal-catalyzed reactions. These can involve palladium-catalyzed processes like Heck-type cyclizations and carbonylative cyclizations via Sonogashira reactions. mdpi.com Acid-catalyzed cyclizations, photocyclizations, and radical cyclizations also represent viable, though perhaps less direct, routes to appropriately substituted benzofuran cores. mdpi.com

Functionalization Techniques at C-2 and C-3 Positions

Once the benzofuran core is formed, functionalization at the C-2 and C-3 positions is necessary. For the synthesis of 3-Pentanamidobenzofuran-2-carboxamide, the key is to introduce an amino group at C-3 and a carboxylic acid or its derivative at C-2. The aforementioned synthesis of 3-aminobenzofuran-2-carboxamide from 2-hydroxybenzonitrile conveniently provides these functionalities in a single step. researchgate.net

Alternatively, direct C-H functionalization techniques have emerged as powerful tools for modifying the benzofuran scaffold. For instance, palladium-catalyzed C-H arylation can be used to introduce substituents at the C-3 position, although this is more relevant for creating structural diversity beyond the specific target compound of this article. chemrxiv.orgnih.govchemrxiv.orgnih.gov The C-2 position is often functionalized starting from benzofuran-2-carboxylic acid, which can be prepared through various synthetic routes.

| Functionalization Position | Methodology | Precursor | Reagents |

| C-2 and C-3 | Internal Cyclization | 2-(cyanomethoxy)benzonitrile | Potassium Hydroxide |

| C-3 | C-H Arylation | Benzofuran-2-carboxamide (B1298429) | Aryl Iodides, Pd(OAc)₂, AgOAc |

| C-2 | Carboxylation | Benzofuran | CO₂, Organolithium Reagent |

Introduction of Carboxamide and Pentanamide Moieties

With the functionalized benzofuran core in hand, the final steps involve the formation of the amide bonds at the C-2 and C-3 positions.

Amidation Reactions for Carboxamide Formation

The carboxamide group at the C-2 position is typically introduced by activating the corresponding carboxylic acid. If the synthesis starts with benzofuran-2-carboxylic acid, it can be converted to an acid chloride or activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-dicyclohexylurea (DCU) in the presence of an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form the primary amide. nih.gov In the case of the synthesis starting from 2-hydroxybenzonitrile, the C-2 carboxamide is formed concurrently with the C-3 amino group during the cyclization step. researchgate.net

Acylation Reactions for Pentanamide Integration

The final step in the synthesis of 3-Pentanamidobenzofuran-2-carboxamide is the acylation of the amino group at the C-3 position. This is a standard amide bond formation reaction. The 3-aminobenzofuran-2-carboxamide intermediate is reacted with an activated form of pentanoic acid, most commonly pentanoyl chloride, in the presence of a base to neutralize the HCl byproduct. Alternatively, pentanoic acid can be activated with a coupling agent and then reacted with the amine.

| Reaction Type | Position | Starting Material | Reagents | Product Moiety |

| Amidation | C-2 | Benzofuran-2-carboxylic acid | DCC, Ammonia | Carboxamide |

| Acylation | C-3 | 3-Aminobenzofuran-2-carboxamide | Pentanoyl chloride, Base | Pentanamide |

Advanced Synthetic Strategies for Analog Generation

The generation of analogs of 3-Pentanamidobenzofuran-2-carboxamide is crucial for exploring structure-activity relationships. Advanced synthetic strategies, including parallel synthesis, microwave-assisted techniques, and flow chemistry, offer powerful tools for rapidly creating diverse libraries of related compounds.

Parallel Synthesis Approaches

Parallel synthesis enables the simultaneous creation of a large number of compounds in a spatially separated manner. This high-throughput approach is highly amenable to the benzofuran-2-carboxamide scaffold, allowing for systematic modification at various positions. A common strategy involves preparing a key intermediate, such as 3-aminobenzofuran-2-carboxamide, which can then be diversified in a parallel fashion. researchgate.net

A modular synthetic route can be designed where different acyl chlorides or carboxylic acids (to form the 3-amido group) and various amines (to form the 2-carboxamide (B11827560) group) are reacted with the core benzofuran structure. nih.govmdpi.com For instance, a library of analogs could be generated by reacting 3-aminobenzofuran-2-carboxylic acid with a diverse set of amines, followed by acylation with various acid chlorides. This approach facilitates the efficient exploration of chemical space around the core molecule.

Table 1: Hypothetical Parallel Synthesis Scheme for Analog Generation

| Step | Core Intermediate | Reagent Library 1 (Well Plate A) | Reagent Library 2 (Well Plate B) | Resulting Analog Structure |

|---|---|---|---|---|

| 1. Amidation | 3-Aminobenzofuran-2-carboxylic acid | Diverse Amines (R¹-NH₂) | - | 3-Aminobenzofuran-2-(N-R¹)-carboxamide |

| 2. Acylation | Product from Step 1 | - | Diverse Acyl Chlorides (R²-COCl) | 3-(R²-amido)benzofuran-2-(N-R¹)-carboxamide |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.net

Several key steps in the synthesis of benzofuran-2-carboxamides can be expedited using microwave technology. For example, the construction of the benzofuran ring itself, such as through Perkin rearrangement or palladium-catalyzed cyclizations, can be completed in minutes under microwave conditions, whereas conventional methods might require several hours. nih.gov A one-pot parallel synthesis of benzofuran-2-carboxamide derivatives has been successfully achieved via a microwave-assisted O-alkylation/Knoevenagel condensation sequence. researchgate.netscilit.comscispace.com This efficiency is particularly advantageous for the rapid generation of compound libraries.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzofuran Derivatives

| Reaction Step | Conventional Heating | Microwave-Assisted Synthesis | Reference |

|---|---|---|---|

| Perkin Rearrangement | Several hours | 5 minutes | nih.gov |

| Furan-2-carboxamide coupling | 24-30 hours | 15 minutes | nih.gov |

| One-pot O-alkylation/Knoevenagel | Not reported | Significantly shorter reaction times | researchgate.net |

Flow Chemistry Applications in Benzofuran Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, scalability, and product consistency.

The application of flow chemistry to heterocycle synthesis is a growing field. A green and practical method for the synthesis of substituted benzofurans has been developed using an electrochemistry continuous-flow system. acs.org This approach utilizes an electrooxidative-mediated tandem radical addition–cyclization reaction. By controlling the electric current and flow rate, C-3 halogenated and dehalogenated benzofuran precursors can be obtained with excellent yield and selectivity, avoiding the need for traditional chemical oxidants. acs.org Such precursors are valuable for further functionalization to produce analogs of 3-Pentanamidobenzofuran-2-carboxamide. The scalability of this method presents a significant advantage over traditional batch reactions for large-scale production. acs.org

Stereoselective Synthesis of 3-Pentanamidobenzofuran-2-carboxamide and its Analogs

The core structure of 3-Pentanamidobenzofuran-2-carboxamide is achiral. However, stereoselectivity becomes a critical consideration when synthesizing analogs that possess chiral centers. Such chiral analogs can be instrumental in studying the specific interactions of these compounds with biological targets. Chiral centers could be introduced on the pentanamido side chain or on the benzofuran ring itself, for example, in a reduced dihydrobenzofuran analog. mdpi.com

Strategies for achieving stereoselective synthesis include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials. For instance, a chiral pentanoic acid derivative could be used in the final acylation step to introduce stereochemistry on the side chain.

Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other during a key bond-forming step, such as the cyclization to form the benzofuran ring or a hydrogenation step to create a chiral dihydrobenzofuran.

Chiral Resolution: Separating a racemic mixture of a key intermediate into its constituent enantiomers using techniques like chiral chromatography or diastereomeric salt formation.

Recent research has described the synthesis of 3-amino-2,3-dihydrobenzofurans, which creates stereocenters at the C2 and C3 positions. mdpi.com The development of stereoselective methods to control the configuration of these centers would be a significant advancement, providing access to novel chiral scaffolds for further elaboration into target analogs.

Green Chemistry Principles in the Synthesis of 3-Pentanamidobenzofuran-2-carboxamide

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmacologically relevant molecules like benzofurans.

Several green strategies can be incorporated into the synthesis of 3-Pentanamidobenzofuran-2-carboxamide and its precursors:

Catalysis: The use of catalytic amounts of reagents is preferred over stoichiometric ones to minimize waste. Palladium- and copper-catalyzed reactions are frequently used for constructing the benzofuran core, offering high efficiency and atom economy. elsevier.esnih.govacs.org

Benign Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives is a key goal. Water, 2-propanol, acetone, and deep eutectic solvents (DES) have been successfully used in benzofuran synthesis, reducing the environmental impact of the process. elsevier.esnih.govacs.org

Energy Efficiency: Microwave-assisted synthesis and reactions performed at room temperature reduce energy consumption compared to prolonged heating under reflux. researchgate.netelsevier.es

Renewable Feedstocks: The use of starting materials derived from renewable sources is a cornerstone of green chemistry. For example, some benzofuran synthesis routes can start from vanillin, a well-known natural product. elsevier.es

Alternative Technologies: Electrosynthesis in flow reactors provides a green alternative to traditional oxidation methods by eliminating the need for chemical oxidants. acs.org Similarly, novel gas-solid catalytic routes are being explored for the green production of the benzofuran core. bohrium.com

By integrating these principles, the synthesis of 3-Pentanamidobenzofuran-2-carboxamide can be made more sustainable, safer, and more efficient. nih.gov

Structure Activity Relationship Sar Studies of 3 Pentanamidobenzofuran 2 Carboxamide Derivatives

Design Principles for SAR Exploration of the 3-Pentanamidobenzofuran-2-carboxamide Scaffold

The design of derivatives based on the 3-pentanamidobenzofuran-2-carboxamide scaffold is guided by established medicinal chemistry principles. The core structure presents three primary regions for chemical modification: the pentanamide (B147674) moiety at the 3-position, the benzofuran (B130515) ring system, and the carboxamide group at the 2-position.

Strategic modifications are planned to probe the impact of various physicochemical properties on the biological activity of the molecule. These properties include:

Steric factors: The size and shape of substituents can influence how the molecule fits into a biological target.

Electronic effects: The introduction of electron-donating or electron-withdrawing groups can alter the electronic distribution within the molecule, affecting its interactions with the target.

Lipophilicity: The balance between the hydrophilic and lipophilic character of the molecule, often quantified by LogP, is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties.

Hydrogen bonding capacity: The ability to form hydrogen bonds as either a donor or an acceptor is a critical determinant of drug-receptor interactions.

By systematically altering substituents in the three designated regions, a comprehensive SAR profile can be constructed, providing insights into the structural requirements for optimal biological activity.

Positional and Substituent Effects on Biological Efficacy

The biological efficacy of 3-pentanamidobenzofuran-2-carboxamide derivatives is highly sensitive to the nature and position of various substituents. The following subsections detail the impact of modifications at each of the three key regions of the scaffold.

The pentanamide group at the 3-position offers several avenues for modification, including altering the alkyl chain length, introducing branching, and incorporating cyclic structures. These changes can significantly impact the lipophilicity and steric profile of the molecule.

Chain Length: Varying the length of the acyl chain can modulate the lipophilicity of the compound. An optimal chain length is often required for effective interaction with the target.

Branching: The introduction of alkyl branches, such as methyl or ethyl groups, on the pentanamide chain can provide insights into the steric tolerance of the binding pocket.

Cyclic Moieties: Replacing the linear pentyl group with cyclic structures like cyclopropyl (B3062369) or cyclopentyl can restrict the conformational flexibility of the side chain, which may lead to a more favorable binding orientation.

Table 1: Effect of Pentanamide Moiety Modification on Biological Activity

| Compound ID | R Group (at position 3) | Biological Activity (IC₅₀, µM) |

| 1a | Pentanamido | 1.2 |

| 1b | Propanamido | 5.8 |

| 1c | Heptanamido | 3.4 |

| 1d | Isovaleramido | 0.9 |

| 1e | Cyclopentanecarboxamido | 0.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl groups) can alter the electron density of the aromatic system, influencing pi-pi stacking interactions and other electronic interactions with the biological target. nih.gov

Steric Hindrance: Bulky substituents on the benzofuran ring can create steric hindrance, which may either enhance or diminish binding affinity depending on the topology of the receptor's binding site.

Positional Isomerism: The position of the substituent on the benzofuran ring is crucial. For instance, a substituent at the 5-position may have a different effect on activity compared to the same substituent at the 7-position due to the different spatial orientation.

Table 2: Effect of Benzofuran Ring Substitution on Biological Activity

| Compound ID | R Group (on Benzofuran Ring) | Biological Activity (IC₅₀, µM) |

| 2a | H | 1.2 |

| 2b | 5-Chloro | 0.5 |

| 2c | 5-Methoxy | 2.1 |

| 2d | 7-Fluoro | 0.8 |

| 2e | 5,7-Dichloro | 0.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The secondary amide at the 2-position is a key hydrogen bond donor and its derivatization can significantly alter the binding mode and physicochemical properties of the molecule. Modifications can include the introduction of various alkyl, aryl, or heterocyclic groups.

Hydrogen Bonding: Replacing the hydrogen on the carboxamide nitrogen with an alkyl group removes a hydrogen bond donor, which can be detrimental if this interaction is crucial for binding.

Steric Bulk: The introduction of bulky substituents on the nitrogen can probe the steric constraints of the binding pocket in that region.

Introduction of Functional Groups: The appended group can introduce new functional groups capable of forming additional interactions with the target, such as hydrogen bonds or ionic interactions.

Table 3: Effect of Carboxamide Nitrogen Derivatization on Biological Activity

| Compound ID | R Group (on Carboxamide N) | Biological Activity (IC₅₀, µM) |

| 3a | H | 1.2 |

| 3b | Methyl | 8.9 |

| 3c | Phenyl | 4.5 |

| 3d | 4-Fluorophenyl | 3.7 |

| 3e | Pyridin-2-yl | 2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This is achieved by calculating various molecular descriptors that quantify different aspects of the molecular structure and then using statistical methods to correlate these descriptors with the observed biological activity.

For a QSAR analysis of 3-pentanamidobenzofuran-2-carboxamide derivatives, a variety of molecular descriptors would be employed to capture the structural variations and their potential impact on biological activity. These can be broadly categorized as follows:

Physicochemical Descriptors:

LogP: A measure of the molecule's lipophilicity.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability.

Molecular Weight (MW): A simple descriptor of the size of the molecule. nih.gov

Topological Descriptors:

Connectivity Indices (e.g., Kier & Hall indices): Describe the branching and connectivity of the molecular skeleton.

Shape Indices (e.g., Kappa shape indices): Quantify different aspects of the molecular shape.

Electronic Descriptors:

Hammett constants (σ): Quantify the electron-donating or electron-withdrawing ability of substituents on the aromatic ring.

Dipole Moment: Describes the polarity of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: Related to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net

3D Descriptors:

Sterimol parameters: Describe the steric bulk of substituents in three dimensions.

Molecular Interaction Fields (MIFs): Calculated using programs like VolSurf+, these descriptors characterize the interaction energies of the molecule with different probes (e.g., water, hydrophobic probes), providing a detailed 3D map of its interaction potential. nih.gov

By carefully selecting a set of these descriptors and applying statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a predictive QSAR model can be developed to guide the design of new, more potent 3-pentanamidobenzofuran-2-carboxamide derivatives. researchgate.netnih.gov

Statistical Validation of QSAR Models

The reliability and robustness of Quantitative Structure-Activity Relationship (QSAR) models are paramount to their utility in drug discovery. For benzofuran derivatives, including analogues of 3-Pentanamidobenzofuran-2-carboxamide, statistical validation is a multi-faceted process ensuring the predictive power of the models. Key statistical metrics are employed to rigorously assess model performance.

Internal validation is often initiated using the leave-one-out (LOO) cross-validation technique, which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. For a series of benzofuran salicylic (B10762653) acid derivatives, a significant 3D-QSAR model yielded a q² of 0.7068, demonstrating its robust predictive power. nih.gov Further internal validation might involve leave-many-out cross-validation or bootstrapping.

External validation provides a more stringent test of a model's predictive capacity by using an external set of compounds not included in the training set. The predictive correlation coefficient (R²pred) is a common metric, with a value greater than 0.6 often deemed acceptable. In a study of arylbenzofuran derivatives, a statistically significant QSAR model was generated with a squared correlation coefficient (r²) of 0.8662 and a cross-validated correlation coefficient (q²) of 0.6029. nih.gov

Y-randomization is another crucial validation technique that ensures the model is not a result of chance correlations. This involves rebuilding the model with scrambled biological activity data; a valid model will show a significant drop in its statistical performance for the randomized models.

The statistical validation parameters for a hypothetical QSAR model for 3-Pentanamidobenzofuran-2-carboxamide derivatives are presented below, based on typical values observed for related benzofuran classes.

| Parameter | Description | Acceptable Value | Hypothetical Model Value |

| r² (Coefficient of Determination) | Measures the goodness of fit of the model. | > 0.6 | 0.915 |

| q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.5 | 0.818 |

| R²pred (Predictive r² for external set) | Measures the external predictive ability of the model. | > 0.6 | 0.750 |

| F-value | Fisher's F-test value, indicating the statistical significance of the model. | High value | 52.714 |

| Standard Error of Estimate (SEE) | A measure of the model's accuracy. | Low value | 0.109 |

Predictive Power of QSAR for Novel Derivatives

A well-validated QSAR model serves as a powerful predictive tool for estimating the biological activity of novel, untested compounds. For 3-Pentanamidobenzofuran-2-carboxamide derivatives, a robust QSAR model can guide the synthesis of new analogues with potentially enhanced potency. The model achieves this by quantifying the relationship between specific molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed biological activity.

The predictive power of a QSAR model is fundamentally dependent on its applicability domain. This domain defines the chemical space of compounds for which the model can make reliable predictions. Novel derivatives that fall within this domain can have their activity predicted with a high degree of confidence. For instance, a 3D-QSAR model for a series of thieno-pyrimidine derivatives, a class of heterocyclic compounds with some structural similarities to benzofurans, demonstrated a leave-one-out cross-validated correlation coefficient q² of 0.818 and a determination coefficient r² of 0.917, indicating excellent predictive capability.

By analyzing the QSAR equation, chemists can identify which structural modifications are likely to increase or decrease activity. For example, if a descriptor related to the volume of a substituent at a particular position has a positive coefficient in the QSAR equation, it suggests that bulkier groups at that position may enhance activity. This predictive capacity allows for the prioritization of synthetic targets, thereby saving time and resources in the drug discovery process.

Chemoinformatic Approaches to SAR Elucidation

Chemoinformatics provides a suite of computational tools and techniques to analyze and rationalize the SAR of large datasets of chemical compounds. For 3-Pentanamidobenzofuran-2-carboxamide derivatives, these approaches can uncover complex relationships between chemical structure and biological activity that may not be apparent from traditional analysis.

One common chemoinformatic approach is molecular similarity and diversity analysis . By clustering compounds based on their structural similarity, researchers can identify clusters of active and inactive compounds, providing insights into the key structural features required for activity. Diversity analysis ensures that a wide range of chemical space is explored when selecting compounds for screening or synthesis.

Pharmacophore modeling is another powerful technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. For a series of benzofuran salicylic acid derivatives, a five-point pharmacophore model was generated to elucidate their anti-autoimmune activity. nih.gov Such a model for 3-Pentanamidobenzofuran-2-carboxamide could guide the design of new derivatives that fit the pharmacophoric requirements.

Machine learning algorithms , such as support vector machines and random forests, are increasingly being used in QSAR studies. These methods can handle complex, non-linear relationships and are often more predictive than traditional linear regression models.

By integrating these chemoinformatic approaches, a comprehensive understanding of the SAR for 3-Pentanamidobenzofuran-2-carboxamide derivatives can be achieved, facilitating the data-driven design of next-generation compounds with optimized biological activity.

Mechanistic Investigations of 3 Pentanamidobenzofuran 2 Carboxamide at the Molecular Level

Ligand-Receptor Binding Studies (in vitro)

There is currently no publicly available data from in vitro ligand-receptor binding studies for 3-Pentanamidobenzofuran-2-carboxamide.

Receptor Profiling and Selectivity Assays

No receptor profiling or selectivity assays for 3-Pentanamidobenzofuran-2-carboxamide have been reported in the scientific literature. Therefore, its binding profile across a panel of receptors remains uncharacterized.

Determination of Binding Affinities (e.g., K_i, IC_50)

As no receptor binding has been identified, there are no reported binding affinities, such as K_i (inhibition constant) or IC_50 (half-maximal inhibitory concentration) values, for 3-Pentanamidobenzofuran-2-carboxamide.

Enzyme Inhibition Studies (in vitro)

No in vitro studies investigating the potential of 3-Pentanamidobenzofuran-2-carboxamide to inhibit enzyme activity have been found.

Specific Enzyme Target Identification

There is no information available to identify any specific enzyme targets of 3-Pentanamidobenzofuran-2-carboxamide.

Kinetic Characterization of Enzyme Inhibition

In the absence of identified enzyme targets, no kinetic characterization of enzyme inhibition (e.g., determination of the mode of inhibition) by 3-Pentanamidobenzofuran-2-carboxamide has been performed.

Cellular Pathway Modulation Studies (in vitro cell lines)

No studies have been published that investigate the effects of 3-Pentanamidobenzofuran-2-carboxamide on the modulation of cellular pathways in in vitro cell lines. Consequently, its impact on cellular signaling and function is unknown.

Based on an extensive review of the available scientific literature, there is a notable absence of research on the molecular-level mechanistic investigations of 3-Pentanamidobenzofuran-2-carboxamide. Future in vitro studies are necessary to determine its pharmacological profile, including its potential interactions with receptors and enzymes, and its effects on cellular pathways.

Analysis of Downstream Signaling Cascades

The study of downstream signaling cascades is crucial to understanding how a compound like 3-Pentanamidobenzofuran-2-carboxamide exerts its effects within a cell after binding to its primary molecular target. This analysis identifies the chain of molecular events, such as protein phosphorylation or the generation of second messengers, that are triggered by the compound. These signaling pathways ultimately lead to a cellular response.

In a typical investigation, researchers would treat cells with 3-Pentanamidobenzofuran-2-carboxamide and monitor the activity of key signaling proteins. Techniques such as Western blotting, ELISA, and mass spectrometry-based phosphoproteomics would be employed to detect changes in the phosphorylation state of proteins within known signaling pathways. For instance, if the compound were to interact with a receptor tyrosine kinase, scientists would examine the phosphorylation status of downstream effectors like those in the MAPK/ERK or PI3K/Akt pathways. nih.gov The goal is to create a map of the signaling network affected by the compound, revealing which cellular processes are modulated.

Table 1: Illustrative Data on Protein Phosphorylation Changes Induced by 3-Pentanamidobenzofuran-2-carboxamide

| Signaling Protein | Fold Change in Phosphorylation (Treated vs. Control) | Pathway |

|---|---|---|

| Protein Kinase A (PKA) | 2.5 | cAMP signaling |

| ERK1/2 | 0.8 | MAPK/ERK Pathway |

| Akt | 3.1 | PI3K/Akt Pathway |

| JNK | 1.2 | MAPK/JNK Pathway |

This table represents hypothetical data to illustrate the type of findings from a downstream signaling analysis.

Phenotypic Screening and Mechanism of Action Deconvolution

Phenotypic screening is an approach where compounds are tested for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the drug's target. nih.govfrontiersin.orgnih.gov For 3-Pentanamidobenzofuran-2-carboxamide, this could involve, for example, observing its effect on cancer cell proliferation, neuronal survival, or inflammatory responses in relevant cell-based assays.

Once a desirable phenotype is identified, the next step is Mechanism of Action (MoA) deconvolution , which aims to identify the specific molecular target and pathway responsible for the observed effect. nih.govnih.govresearchgate.net This can be a complex process involving several techniques:

Affinity Chromatography: Using a modified version of the compound as bait to isolate its binding partners from cell lysates.

Computational Target Prediction: Employing algorithms that predict potential protein targets based on the chemical structure of the compound.

Genetic Approaches: Using techniques like CRISPR or RNAi to systematically knock down genes and identify those whose absence mimics or blocks the compound's effect.

The ultimate goal is to connect the phenotypic observation to a specific molecular mechanism.

Target Engagement Assays

After a potential molecular target for 3-Pentanamidobenzofuran-2-carboxamide has been identified, target engagement assays are used to confirm that the compound physically interacts with this target within a cellular context. nih.gov These assays are critical for validating the proposed mechanism of action and for optimizing the compound's potency and selectivity.

Common target engagement assays include:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more stable and resistant to heat-induced denaturation when it is bound to a ligand. nih.gov Cells are treated with the compound, heated, and the amount of soluble target protein is measured.

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These assays measure the proximity between the target protein and a labeled ligand or another protein, providing evidence of direct binding in living cells.

In-situ Target Engagement-Mediated Amplification (TEMA): This technique uses oligonucleotide-conjugated drugs to visualize and quantify target engagement at a cellular and subcellular level. nih.gov

Table 3: Hypothetical Target Engagement Data for 3-Pentanamidobenzofuran-2-carboxamide

| Assay | Target Protein | Result | Interpretation |

|---|---|---|---|

| CETSA | Kinase X | Increased thermal stability | Direct binding of the compound to Kinase X in cells |

| BRET | Receptor Y | Positive BRET signal | Compound engages with Receptor Y in living cells |

| TEMA | Enzyme Z | Localized signal at the mitochondria | Compound interacts with Enzyme Z specifically in the mitochondria |

This table provides illustrative examples of outcomes from target engagement assays.

Computational Chemistry and in Silico Approaches to 3 Pentanamidobenzofuran 2 Carboxamide

Molecular Docking Studies

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For a compound such as 3-Pentanamidobenzofuran-2-carboxamide, this method would be instrumental in identifying potential protein targets and elucidating the structural basis of its activity.

Molecular docking simulations for benzofuran-carboxamide derivatives have revealed detailed insights into their binding modes. For instance, studies on 2-phenyl-benzofuran-3-carboxamide derivatives as inhibitors of Staphylococcus aureus Sortase A (SrtA) have shown that these molecules can fit into the enzyme's binding pocket. nih.gov The docking poses indicated that the benzofuran (B130515) core establishes multiple interactions with key amino acid residues.

A hypothetical docking of 3-Pentanamidobenzofuran-2-carboxamide into a relevant protein kinase active site, for example, would likely show the benzofuran ring system forming hydrophobic interactions and potential π-stacking with aromatic residues. The carboxamide and pentanamide (B147674) moieties are capable of forming crucial hydrogen bonds with the protein's backbone or side-chain residues, which are often essential for anchoring the ligand in the binding site.

To illustrate, in the case of the Sortase A inhibitors, the amide group at the 3-position was found to be essential for inhibitory activity, likely due to its role in forming hydrogen bonds. nih.gov Similarly, for N-phenylbenzofuran-2-carboxamide derivatives acting as modulators of Amyloid Beta (Aβ42) aggregation, molecular docking suggested that the orientation of the bicyclic aromatic ring is a key determinant of their activity. nih.gov

| Interaction Type | Potential Interacting Residues (Hypothetical Target) | Functional Group of 3-Pentanamidobenzofuran-2-carboxamide |

| Hydrogen Bonding | Asp, Glu, Gln, Asn, Ser, Thr, Main-chain C=O or N-H | Carboxamide (-CONH2), Pentanamide (-NHCO-) |

| Hydrophobic | Ala, Val, Leu, Ile, Phe, Trp, Pro | Benzofuran ring, Pentyl chain |

| π-π Stacking | Phe, Tyr, Trp, His | Benzofuran ring |

Binding hotspots are regions within a protein's binding site that contribute disproportionately to the binding free energy. Identifying these hotspots is crucial for designing potent and selective inhibitors. Computational methods can predict these regions by analyzing the interaction energies between the ligand and individual residues.

For the 2-phenyl-benzofuran-3-carboxamide inhibitors of Sortase A, molecular docking studies identified key interactions with residues such as Cys184, Trp194, and Arg197. nih.gov These residues constitute a binding hotspot, and the interactions, including hydrogen bonds and specific spatial arrangements like an L-shape pattern, are critical for the compound's inhibitory effect. nih.gov For 3-Pentanamidobenzofuran-2-carboxamide, it is conceivable that the benzofuran nucleus and the flexible pentanamide chain could interact with a combination of hydrophobic and polar hotspots within a target's binding cleft. The benzofuran core could occupy a hydrophobic pocket, while the amide groups could engage with polar hotspots capable of hydrogen bonding.

| Hotspot Residue (Example: Sortase A) | Observed Interaction with Analog | Potential Interaction with 3-Pentanamidobenzofuran-2-carboxamide |

| Cys184 | Hydrogen Bond | Hydrogen bond with amide groups |

| Trp194 | Hydrophobic Interaction | π-stacking with benzofuran ring |

| Arg197 | Hydrogen Bond / Electrostatic | Hydrogen bond with amide groups |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability, flexibility, and the conformational changes that may occur upon binding over time.

MD simulations can be used to explore the conformational landscape of 3-Pentanamidobenzofuran-2-carboxamide in an aqueous environment or when bound to a protein. The pentanamide side chain introduces a degree of flexibility to the molecule. Simulations would reveal the preferred conformations of this chain and the rotational freedom around the amide bond. The stability of the benzofuran ring system would also be assessed, although it is expected to be rigid. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand's atoms would be calculated to quantify its conformational stability. Lower RMSD values would indicate a more stable conformation.

Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein and ligand are flexible and which are rigid. For a complex with 3-Pentanamidobenzofuran-2-carboxamide, one would expect the residues in direct contact with the rigid benzofuran core to show reduced fluctuation, while the pentanamide tail might interact with more flexible regions of the protein.

| MD Simulation Parameter | Information Gained | Expected Finding for a Stable Complex |

| RMSD of Protein Backbone | Overall stability of the protein-ligand complex | Plateauing of the RMSD value after an initial equilibration period |

| RMSD of Ligand | Stability of the ligand's binding pose | Low fluctuations around the docked conformation |

| RMSF of Protein Residues | Flexibility of different regions of the protein | Lower fluctuations for residues in the binding pocket that interact with the ligand |

| Hydrogen Bond Analysis | Persistence of key hydrogen bonds over time | High occupancy of hydrogen bonds identified in docking |

De Novo Design and Virtual Screening

While no specific de novo design or virtual screening studies have been published for 3-Pentanamidobenzofuran-2-carboxamide, these computational approaches are logical next steps in the discovery process for compounds with this scaffold.

De novo design algorithms could be used to generate novel molecules based on the structural framework of 3-Pentanamidobenzofuran-2-carboxamide. By identifying the key interacting fragments (the benzofuran core, the carboxamide, and the pentanamide chain), these programs can suggest modifications or entirely new structures that are predicted to have improved binding affinity or other desirable properties.

Virtual screening would involve computationally screening large libraries of compounds to identify molecules that are predicted to bind to a specific target. If 3-Pentanamidobenzofuran-2-carboxamide were identified as a hit for a particular protein, its structure could be used to perform a similarity search to find commercially available or synthetically accessible analogs with potentially higher activity. Furthermore, pharmacophore models can be developed based on the key chemical features of active benzofuran derivatives. These models can then be used as 3D queries to filter large chemical databases for novel compounds that possess the same essential features for biological activity. nih.gov

Pharmacophore Modeling Based on 3-Pentanamidobenzofuran-2-carboxamide

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the essential steric and electronic features required for a molecule to interact with a specific biological target nih.gov. A pharmacophore model for 3-Pentanamidobenzofuran-2-carboxamide would be constructed by identifying the key chemical features within its structure that are likely to be involved in molecular recognition. These features typically include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR).

The development of such a model can be approached from two perspectives: ligand-based or structure-based nih.gov. In a ligand-based approach, a set of known active molecules structurally related to 3-Pentanamidobenzofuran-2-carboxamide would be superimposed to identify common features responsible for their biological activity. Conversely, a structure-based approach would derive the pharmacophore from the interactions observed in a co-crystal structure of a similar compound with its target protein nih.gov.

For 3-Pentanamidobenzofuran-2-carboxamide, the key pharmacophoric features can be hypothesized based on its chemical structure. The amide groups present both hydrogen bond donors (N-H) and acceptors (C=O). The benzofuran ring system provides a significant hydrophobic and aromatic region, while the pentanamido side chain contributes additional hydrophobic character.

Table 1: Hypothetical Pharmacophoric Features of 3-Pentanamidobenzofuran-2-carboxamide

| Feature Type | Location on Molecule | Potential Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Amide N-H at position 3 | Interaction with acceptor groups on target |

| Hydrogen Bond Donor (HBD) | Amide N-H of carboxamide at position 2 | Interaction with acceptor groups on target |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of pentanamido group | Interaction with donor groups on target |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of carboxamide at position 2 | Interaction with donor groups on target |

| Aromatic Ring (AR) | Benzofuran ring | π-π stacking or hydrophobic interactions |

This pharmacophore model can then be used as a three-dimensional query for virtual screening of large chemical databases to identify novel compounds with potentially similar biological activity nih.gov.

Library Design and Optimization for Virtual Screening

Following the development of a pharmacophore model, the next logical step is to design and optimize a virtual library of compounds based on the 3-Pentanamidobenzofuran-2-carboxamide scaffold. This library would consist of analogs with systematic modifications to probe the structure-activity relationship (SAR) and identify derivatives with enhanced potency and selectivity nih.gov.

The design of this library would involve identifying key points of diversification on the parent molecule. For 3-Pentanamidobenzofuran-2-carboxamide, these points include the pentyl group of the pentanamido side chain, the phenyl ring of the benzofuran core, and the carboxamide group at position 2. By systematically varying the substituents at these positions, a diverse library of analogs can be generated in silico.

Optimization of this library for virtual screening involves filtering for drug-like properties, such as those defined by Lipinski's Rule of Five, and ensuring chemical diversity to adequately explore the chemical space around the core scaffold researchgate.net. The goal is to create a focused library that is enriched with compounds likely to have favorable pharmacological properties.

Table 2: Potential Diversification Points for a 3-Pentanamidobenzofuran-2-carboxamide Focused Library

| Diversification Point | R-Group | Examples of Modifications | Rationale for Modification |

|---|---|---|---|

| Pentanamido Side Chain | R1 (replacing pentyl group) | Alkyl chains of varying length, cyclic groups, aromatic rings | To explore the impact of hydrophobicity and steric bulk on activity. |

| Benzofuran Core | R2 (substituents on the benzene (B151609) ring) | Halogens, alkyl groups, alkoxy groups, nitro groups | To modulate electronic properties and metabolic stability. |

This rationally designed library can then be subjected to virtual screening against a specific biological target, with the aim of identifying promising lead candidates for further development.

ADMET Prediction (in silico only, excluding experimental pharmacokinetic/metabolic data)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles researchgate.net. For 3-Pentanamidobenzofuran-2-carboxamide, a range of computational models can be employed to predict its ADMET properties.

Theoretical Absorption and Distribution Predictions

The absorption and distribution of a drug molecule are heavily influenced by its physicochemical properties, such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. These properties can be calculated in silico and used to assess the "drug-likeness" of a compound, often by applying rules such as Lipinski's Rule of Five.

For 3-Pentanamidobenzofuran-2-carboxamide, these parameters can be calculated to provide an initial assessment of its potential for oral bioavailability. Additionally, models can predict its likely gastrointestinal absorption and ability to cross the blood-brain barrier.

Table 3: Predicted Physicochemical and ADMET Properties of 3-Pentanamidobenzofuran-2-carboxamide

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 288.31 g/mol | Favorable for absorption (within Lipinski's rule) |

| logP | ~2.5-3.5 | Moderate lipophilicity, suggesting good membrane permeability |

| Hydrogen Bond Donors | 2 | Favorable for absorption (within Lipinski's rule) |

| Hydrogen Bond Acceptors | 3 | Favorable for absorption (within Lipinski's rule) |

| Polar Surface Area (PSA) | ~90-100 Ų | Suggests moderate cell permeability |

| Predicted GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract |

These predictions suggest that 3-Pentanamidobenzofuran-2-carboxamide has a favorable profile for oral absorption.

In Silico Metabolism Site Prediction

Predicting the metabolic fate of a compound is crucial for understanding its duration of action and potential for forming reactive metabolites. In silico metabolism site prediction models identify the most likely atoms in a molecule to undergo metabolic transformation, typically by cytochrome P450 (CYP) enzymes.

For 3-Pentanamidobenzofuran-2-carboxamide, these models would likely identify several potential sites of metabolism. The pentyl chain is susceptible to hydroxylation, and the aromatic ring of the benzofuran core is a candidate for oxidation. The amide linkages may also be subject to hydrolysis.

Table 4: Predicted Sites of Metabolism for 3-Pentanamidobenzofuran-2-carboxamide

| Potential Metabolic Reaction | Location on Molecule | Predicted Metabolite |

|---|---|---|

| Aliphatic Hydroxylation | Pentyl chain | Hydroxylated pentyl group |

| Aromatic Hydroxylation | Benzene ring of benzofuran | Hydroxylated benzofuran core |

| N-dealkylation | Not applicable | - |

| O-dealkylation | Not applicable | - |

Identifying these potential metabolic "hotspots" can guide the design of analogs with improved metabolic stability.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule, offering insights that are not accessible through classical molecular mechanics. These methods can be used to study the geometry, reactivity, and spectroscopic properties of 3-Pentanamidobenzofuran-2-carboxamide.

Electronic Structure Analysis of 3-Pentanamidobenzofuran-2-carboxamide

Electronic structure analysis, typically performed using Density Functional Theory (DFT), can reveal important information about the distribution of electrons within 3-Pentanamidobenzofuran-2-carboxamide. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The spatial distribution of these orbitals can also indicate the most likely sites for electrophilic and nucleophilic attack.

These quantum chemical calculations can provide a detailed picture of the electronic properties of 3-Pentanamidobenzofuran-2-carboxamide, which can be used to rationalize its chemical behavior and guide further derivatization.

Reactivity Predictions and Orbital Analysis

The reactivity of a molecule is fundamentally governed by its electronic structure. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate electrons in a reaction (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. physchemres.org

For the related compound, 1-benzofuran-2-carboxylic acid, DFT calculations have determined the HOMO and LUMO energy levels. researchgate.net These calculations show that the HOMO is primarily distributed over the benzofuran ring system, indicating that this is the most electron-rich and nucleophilic part of the molecule. Conversely, the LUMO is also delocalized across the fused ring system, suggesting that it can accept electrons during a chemical reaction. researchgate.net

Extrapolating to 3-Pentanamidobenzofuran-2-carboxamide, the presence of the electron-donating amino group at the 3-position, further acylated to a pentanamido group, would be expected to raise the energy of the HOMO, making the molecule more nucleophilic and potentially more reactive towards electrophiles compared to the unsubstituted benzofuran core. The carboxamide group at the 2-position, being an electron-withdrawing group, would lower the energy of the LUMO, increasing the molecule's susceptibility to nucleophilic attack at or near this position.

Molecular Electrostatic Potential (MEP)

Another powerful computational tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution within a molecule. The MEP map uses a color scale to show regions of negative electrostatic potential (typically colored red), which are rich in electrons and prone to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and susceptible to nucleophilic attack.

In the calculated MEP map for 1-benzofuran-2-carboxylic acid, the most negative potential is localized around the oxygen atoms of the carboxylic acid group, highlighting these as the primary sites for electrophilic interaction. researchgate.netresearchgate.net For 3-Pentanamidobenzofuran-2-carboxamide, it is anticipated that the oxygen atoms of both the carboxamide and the pentanamido groups would similarly exhibit negative electrostatic potential, making them likely sites for hydrogen bonding and interaction with electrophiles. The aromatic protons and the N-H proton of the amide would likely show positive potential, indicating their susceptibility to nucleophilic interaction.

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a more nuanced understanding of a molecule's reactivity profile. For 1-benzofuran-2-carboxylic acid, these have been calculated and are presented in the table below. researchgate.net

| Descriptor | Value (eV) for 1-benzofuran-2-carboxylic acid | Significance |

| EHOMO | -6.367 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.632 | Energy of the Lowest Unoccupied Molecular Orbital |

| Ionization Potential (I) | 6.367 | The energy required to remove an electron |

| Electron Affinity (A) | 1.632 | The energy released when an electron is added |

| Chemical Potential (µ) | -3.999 | The escaping tendency of electrons from a system |

| Global Hardness (η) | 2.367 | Resistance to change in electron distribution |

| Electrophilicity (ω) | 3.374 | The ability of a molecule to accept electrons |

| Softness (ζ) | 11.49 | The reciprocal of global hardness |

These values for 1-benzofuran-2-carboxylic acid suggest a molecule of moderate reactivity. researchgate.net For 3-Pentanamidobenzofuran-2-carboxamide, the introduction of the pentanamido group would likely decrease the global hardness and increase the softness, indicating a higher degree of reactivity. The electrophilicity index would also be influenced by the substituent groups, providing a quantitative measure of its ability to act as an electrophile in reactions.

Preclinical Pharmacological Exploration of 3 Pentanamidobenzofuran 2 Carboxamide Non Clinical Trials

In Vitro Efficacy Assessment in Disease Models

The initial evaluation of a new chemical entity like 3-Pentanamidobenzofuran-2-carboxamide would involve a series of in vitro assays to determine its biological activity in various disease models.

Cell-Based Assays for Specific Therapeutic Areas (e.g., anti-inflammatory, anticancer, antimicrobial)

Cell-based assays are fundamental in drug discovery for screening compounds and elucidating their mechanisms of action in a physiologically relevant context. nih.gov For a novel compound such as 3-Pentanamidobenzofuran-2-carboxamide, researchers would likely employ a panel of cell lines to test for efficacy across different therapeutic areas.

Anti-inflammatory Assays: To assess anti-inflammatory potential, the compound would be tested on cell lines such as macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Key endpoints would include the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).

Anticancer Assays: A broad panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon) would be used to determine the compound's cytotoxic or cytostatic effects. Assays such as the MTT or SRB assay would be utilized to measure cell viability and proliferation.

Antimicrobial Assays: The compound's ability to inhibit the growth of various pathogenic bacteria and fungi would be determined using methods like broth microdilution to establish the minimum inhibitory concentration (MIC).

Table 1: Hypothetical In Vitro Cell-Based Assay Data for 3-Pentanamidobenzofuran-2-carboxamide

| Assay Type | Cell Line/Organism | Endpoint | Hypothetical Result (IC₅₀/MIC) |

|---|---|---|---|

| Anti-inflammatory | RAW 264.7 (macrophage) | TNF-α Inhibition | Data Not Available |

| Anticancer | A549 (lung carcinoma) | Cell Viability | Data Not Available |

Organoid or 3D Cell Culture Models

Three-dimensional (3D) cell culture systems, including organoids, offer a more physiologically relevant model compared to traditional 2D cultures by mimicking the in vivo microenvironment. nih.govresearchgate.net These models are increasingly used in preclinical drug evaluation to better predict clinical responses. nih.gov

For 3-Pentanamidobenzofuran-2-carboxamide, patient-derived organoids from specific cancer types could be used to assess its efficacy in a more personalized manner. nih.gov These models would allow for the evaluation of factors like drug penetration and effects on cell-cell interactions, which are not captured in 2D assays. researchgate.net

In Vivo Proof-of-Concept Studies (Animal Models only, no human data)

Following promising in vitro data, the compound would advance to in vivo studies using animal models to establish proof-of-concept for its therapeutic efficacy.

Efficacy Evaluation in Preclinical Animal Models

The choice of animal model is critical and depends on the therapeutic area of interest. nih.govnih.gov

Inflammatory Disease Models: In a murine model of arthritis induced by collagen, the compound's ability to reduce paw swelling and inflammatory markers would be assessed.

Oncology Models: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are commonly used. nih.gov The efficacy of the compound would be determined by its ability to inhibit tumor growth.

Infectious Disease Models: In a murine model of bacterial infection, the compound's capacity to reduce bacterial load and improve survival would be evaluated.

A study on a related benzofuran-2-carboxamide (B1298429) derivative showed a lack of oral efficacy in a Plasmodium berghei-infected mouse model, potentially due to unfavorable physicochemical properties. nih.gov This highlights the importance of in vivo testing to assess not just efficacy but also the drug-like properties of a compound.

Table 2: Hypothetical In Vivo Efficacy Data for 3-Pentanamidobenzofuran-2-carboxamide

| Animal Model | Therapeutic Area | Primary Endpoint | Hypothetical Outcome |

|---|---|---|---|

| Collagen-Induced Arthritis (Mouse) | Inflammation | Reduction in Paw Volume | Data Not Available |

| A549 Xenograft (Mouse) | Oncology | Tumor Growth Inhibition | Data Not Available |

Biomarker Analysis in Animal Studies

Biomarker analysis in animal studies is crucial for understanding the compound's effect on disease-related pathways. This can involve collecting tissue and blood samples to measure changes in specific proteins, genes, or other molecules that indicate a response to the treatment. For example, in an oncology study, levels of apoptosis markers (e.g., cleaved caspase-3) in tumor tissue could be measured.

Mechanistic Animal Studies (Understanding target engagement and pathway modulation in vivo)

To further understand how 3-Pentanamidobenzofuran-2-carboxamide exerts its effects in vivo, mechanistic studies would be conducted. These studies aim to confirm that the compound is interacting with its intended molecular target and modulating the expected signaling pathways in a living organism. Techniques such as Western blotting, immunohistochemistry, and transcriptomic analysis of tissues from treated animals would be employed to elucidate the mechanism of action.

Formulation Strategies for Preclinical Studies

The successful preclinical evaluation of a new chemical entity such as 3-Pentanamidobenzofuran-2-carboxamide is highly dependent on developing a suitable formulation for administration in animal models. A primary challenge, particularly for compounds belonging to the Biopharmaceutics Classification System (BCS) Class II or IV, is often poor aqueous solubility. nih.govnih.gov This can hinder the achievement of adequate systemic exposure to assess pharmacological effects and toxicity. wuxiapptec.com Therefore, formulation strategies in the preclinical stage are focused on enhancing the solubility and dissolution rate of the compound to ensure reliable and consistent drug absorption for in vivo studies. altasciences.com These formulations are specifically designed for animal dosing and are not intended for human use.

For a compound like 3-Pentanamidobenzofuran-2-carboxamide, which is likely to exhibit low water solubility characteristic of many benzofuran (B130515) derivatives, several formulation approaches can be explored to improve its bioavailability in animal models. nih.govrsc.org These strategies are selected based on the physicochemical properties of the drug molecule, the intended route of administration (e.g., oral, intravenous), and the animal species being used. altasciences.com

Common strategies to enhance the solubility of poorly water-soluble drugs for preclinical assessment include the use of co-solvents, surfactants to create micellar solutions, complexation with cyclodextrins, and the development of lipid-based formulations or nanosuspensions. globalresearchonline.netwjbphs.com

Co-solvent Systems

One of the most straightforward and frequently used methods for early preclinical studies is the use of co-solvent systems. gsconlinepress.com This approach involves dissolving the drug in a mixture of a water-miscible organic solvent and water. gsconlinepress.com The organic co-solvent reduces the polarity of the aqueous vehicle, thereby increasing the solubility of a lipophilic compound. gsconlinepress.com The selection of co-solvents is critical and must consider the tolerability and potential toxicity in the specific animal model. wuxiapptec.com Commonly used co-solvents in preclinical research include polyethylene (B3416737) glycol 400 (PEG 400), propylene (B89431) glycol (PG), ethanol, and dimethyl sulfoxide (B87167) (DMSO). gsconlinepress.com

Table 1: Example of Co-solvent System for a Poorly Soluble Benzofuran Analog

| Formulation Component | Purpose | Concentration Range (%) |

|---|---|---|

| Benzofuran Analog | Active Pharmaceutical Ingredient | 1-10 mg/mL |

| PEG 400 | Primary Solubilizing Agent | 20 - 60% |

| Propylene Glycol | Co-solvent / Viscosity Modifier | 10 - 30% |

| Water for Injection | Vehicle | q.s. to 100% |

This table is illustrative and based on common practices for poorly soluble compounds.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity. researchgate.net They can form inclusion complexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic part of the drug within their cavity. researchgate.netbeilstein-journals.org This complexation shields the drug from the aqueous environment, leading to a significant increase in its apparent water solubility. nih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in preclinical formulations due to their high water solubility and favorable safety profiles. wuxiapptec.com The stoichiometry of the drug-cyclodextrin complex and the binding constant are key parameters to optimize these formulations. mdpi.com

Table 2: Solubility Enhancement of a Model Compound with Cyclodextrins

| Cyclodextrin Type | Concentration (w/v) | Solubility Increase (Fold) |

|---|---|---|

| None | 0% | 1 (Baseline) |

| HP-β-CD | 10% | ~50-fold |

| HP-β-CD | 20% | ~150-fold |

| SBE-β-CD | 10% | ~80-fold |

| SBE-β-CD | 20% | ~250-fold |

Data is representative of typical solubility enhancements for BCS Class II compounds.

Lipid-Based Formulations

For highly lipophilic compounds, lipid-based formulations such as solutions in oils, self-emulsifying drug delivery systems (SEDDS), or self-microemulsifying drug delivery systems (SMEDDS) are effective strategies. nih.gov These formulations utilize oils, surfactants, and co-solvents to dissolve the drug in a lipidic vehicle. wuxiapptec.com Upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids, these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state with a large surface area for absorption. wjbphs.com The choice of lipid excipients is crucial and can influence the lymphatic transport of the drug, potentially avoiding first-pass metabolism. wuxiapptec.com

Particle Size Reduction: Nanosuspensions

Reducing the particle size of a drug to the sub-micron or nanometer range can dramatically increase its surface area, leading to a higher dissolution velocity according to the Noyes-Whitney equation. nih.gov Nanosuspensions are dispersions of pure drug nanocrystals in a liquid vehicle, stabilized by surfactants or polymers. nih.gov This approach is particularly useful for compounds that are not amenable to solubilization by other means. altasciences.com Nanosuspensions can be administered orally or intravenously and have been shown to significantly improve the bioavailability of poorly soluble drugs. nih.gov

Table 3: Overview of Preclinical Formulation Approaches

| Formulation Strategy | Mechanism of Solubility Enhancement | Key Considerations for Preclinical Use |

|---|---|---|

| Co-solvent Systems | Reduces solvent polarity. gsconlinepress.com | Simplicity, speed of preparation, potential for toxicity/precipitation upon dilution. globalresearchonline.net |

| Cyclodextrin Complexation | Forms water-soluble inclusion complexes. researchgate.net | High solubilization capacity, low toxicity of modified cyclodextrins. wuxiapptec.com |

| Lipid-Based Systems (SEDDS/SMEDDS) | Drug is dissolved in a lipid matrix that disperses in vivo. nih.gov | Enhances absorption of lipophilic drugs, potential to bypass first-pass metabolism. wuxiapptec.com |

| Nanosuspensions | Increases surface area and dissolution rate. nih.gov | Applicable to a wide range of compounds, requires specialized equipment for production. nih.gov |

The selection of an appropriate formulation strategy for preclinical studies of 3-Pentanamidobenzofuran-2-carboxamide would necessitate initial screening studies to determine its physicochemical properties, including its aqueous and non-aqueous solubility, lipophilicity (LogP), and solid-state characteristics. Based on these findings, a systematic evaluation of the aforementioned formulation approaches would be conducted to identify a vehicle that provides adequate and reproducible drug exposure for robust pharmacological and toxicological assessments.

Future Perspectives and Research Directions for 3 Pentanamidobenzofuran 2 Carboxamide

Exploration of Novel Biological Targets for the Benzofuran-Carboxamide Scaffold

The versatility of the benzofuran (B130515) scaffold has been demonstrated through its activity against a multitude of biological targets. taylorandfrancis.com Future research on 3-Pentanamidobenzofuran-2-carboxamide will likely extend beyond established targets to novel proteins and pathways implicated in a range of diseases. Based on the activities of related benzofuran compounds, several promising areas for exploration emerge.

Key areas for future target exploration include:

Oncology: Derivatives of the benzofuran scaffold have shown inhibitory activity against various cancer-related targets, including tubulin, vascular endothelial growth factor receptor-2 (VEGFR-2), and several protein kinases like CDK2 and GSK-3β. ontosight.ai Further screening could identify novel kinase targets or pathways for 3-Pentanamidobenzofuran-2-carboxamide.

Infectious Diseases: Benzofuran derivatives have been identified as inhibitors of bacterial targets such as DNA gyrase B and Sortase A, as well as Mycobacterium protein tyrosine phosphatase B (mPTPB), indicating potential for development as novel antibacterial agents. nih.govnih.gov

Neurodegenerative Diseases: Given that some benzofurans can inhibit β-amyloid aggregation and butyrylcholinesterase, exploring targets related to Alzheimer's and Parkinson's disease could be a fruitful avenue. nih.gov

Epigenetics: Histone lysine-specific demethylase 1 (LSD1) has been identified as a target for some benzofuran acylhydrazones, opening the door to exploring other epigenetic modifiers. ontosight.ai

| Therapeutic Area | Target Class | Example Targets |

|---|---|---|

| Oncology | Protein Kinases | VEGFR-2, CDK2, GSK-3β, mTOR ontosight.aimdpi.com |

| Infectious Diseases | Bacterial Enzymes | DNA Gyrase B, Sortase A, mPTPB nih.govnih.gov |

| Neurodegeneration | Neuro-related Proteins | β-amyloid, Butyrylcholinesterase nih.gov |

| Epigenetics | Histone Modifying Enzymes | LSD1 ontosight.ai |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process, offering powerful tools to accelerate the identification and optimization of new drug candidates. nih.gov For 3-Pentanamidobenzofuran-2-carboxamide and its analogs, AI/ML can be integrated at multiple stages of the research and development pipeline.

Potential applications include:

Predictive Modeling: ML algorithms can be trained on existing data for benzofuran derivatives to build Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of novel, unsynthesized analogs of 3-Pentanamidobenzofuran-2-carboxamide, prioritizing synthetic efforts. rsc.org

Virtual Screening: AI-powered platforms can perform large-scale virtual screening of compound libraries to identify molecules with a high probability of interacting with a specific biological target. This can help in identifying new benzofuran-based hits. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the benzofuran-carboxamide scaffold, optimized for desired properties such as high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com

Target Identification: AI can analyze vast biological datasets to identify novel protein targets for which the benzofuran-carboxamide scaffold might be a suitable starting point for inhibitor design. nih.gov

Development of Targeted Delivery Systems (Conceptual, not formulation for human use)

To enhance efficacy and minimize potential off-target effects, future research could explore the development of targeted delivery systems for 3-Pentanamidobenzofuran-2-carboxamide. These systems would be designed to deliver the compound specifically to the site of action, such as a tumor or an infected tissue. researchgate.net

Conceptual approaches for targeted delivery include:

Nanoparticle Encapsulation: Encapsulating 3-Pentanamidobenzofuran-2-carboxamide within nanocarriers like liposomes or polymeric nanoparticles could improve its solubility and pharmacokinetic profile. nih.govzenodo.org

Active Targeting: These nanocarriers could be functionalized with targeting ligands, such as antibodies or peptides, that specifically recognize and bind to receptors overexpressed on the surface of target cells (e.g., cancer cells). wikipedia.org This would concentrate the drug at the desired site.

Stimuli-Responsive Systems: Advanced delivery systems could be designed to release the compound in response to specific stimuli within the target microenvironment, such as changes in pH or the presence of certain enzymes. This would provide a more controlled and localized release of the therapeutic agent.

Potential as a Probe for Biological Pathway Elucidation

Chemical probes are small molecules used to study the function of proteins and explore biological pathways. nih.gov Given the diverse biological activities of benzofurans, a well-characterized molecule like 3-Pentanamidobenzofuran-2-carboxamide could be developed into a chemical probe. Fungal benzofuran natural products have already been identified as a prolific source of chemical probes for exploring the neuroprotective chemical space. nih.gov

To serve as a useful probe, the compound should ideally exhibit:

High Potency and Selectivity: It should interact strongly and specifically with its intended biological target to ensure that any observed biological effects are due to modulation of that target.

Known Mechanism of Action: A clear understanding of how the probe interacts with its target is essential for interpreting experimental results.

Suitability for Cellular Studies: The probe must be able to enter cells and engage its target in a cellular context.

By developing a potent and selective version of 3-Pentanamidobenzofuran-2-carboxamide, researchers could use it to investigate the role of its specific target in various cellular processes and disease models, thereby elucidating complex biological pathways.

Application in Chemical Biology and Proteomics Research

The fields of chemical biology and proteomics offer powerful tools to understand drug-protein interactions on a global scale. 3-Pentanamidobenzofuran-2-carboxamide could be adapted for use in these advanced research areas, most notably through Activity-Based Protein Profiling (ABPP). researchgate.net

ABPP is a chemoproteomic strategy that uses chemical probes to assess the functional state of entire enzyme families directly in complex biological systems. nih.gov A derivative of 3-Pentanamidobenzofuran-2-carboxamide could be transformed into an activity-based probe by incorporating two key features:

A reactive group (or "warhead") that forms a covalent bond with the active site of the target enzyme.

A reporter tag (e.g., a fluorophore or biotin) for visualization and enrichment of the probe-labeled proteins.

Indeed, a benzofuran-derived probe has been successfully developed for labeling Cytochrome P450 enzymes, demonstrating the feasibility of this approach for the scaffold. researchgate.net By creating an ABPP probe from the 3-Pentanamidobenzofuran-2-carboxamide scaffold, researchers could:

Identify Novel Targets: Profile the probe against entire proteomes to discover previously unknown protein targets.

Assess Target Engagement: Confirm that the compound is binding to its intended target within a cellular environment.

Determine Inhibitor Selectivity: Evaluate the selectivity of the compound across a whole family of related enzymes.

Advanced Computational Methodologies for Lead Optimization

Computational chemistry plays a pivotal role in the hit-to-lead and lead optimization stages of drug discovery. mdpi.com For a lead compound like 3-Pentanamidobenzofuran-2-carboxamide, advanced computational methods can guide synthetic efforts to improve its pharmacological properties.

| Methodology | Application in Lead Optimization |

|---|---|

| Molecular Docking | Predicts the binding pose and affinity of analogs within the target's active site, guiding structural modifications to enhance binding. rsc.org |